Methylvinylmaleimide

Polymer Chemistry Living Polymerization Cationic Polymerization

Methylvinylmaleimide (CAS 21494-90-6), also known as 3-methyl-2-vinylmaleimide or N-methyl-2-vinylmaleimide, is a specialized N-substituted maleimide monomer. It possesses a unique bifunctional structure, featuring both a highly electron-deficient maleimide ring and a polymerizable vinyl group.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 21494-90-6
Cat. No. B1199381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylvinylmaleimide
CAS21494-90-6
Synonyms3-methyl-2-vinylmaleimide
methylvinylmaleimide
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC1=O)C=C
InChIInChI=1S/C7H7NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H,1H2,2H3,(H,8,9,10)
InChIKeyLMEHYWBHZXZJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylvinylmaleimide (CAS 21494-90-6): A Unique, Functionalizable Maleimide Monomer for High-Performance Polymers and Bioanalytical Applications


Methylvinylmaleimide (CAS 21494-90-6), also known as 3-methyl-2-vinylmaleimide or N-methyl-2-vinylmaleimide, is a specialized N-substituted maleimide monomer [1]. It possesses a unique bifunctional structure, featuring both a highly electron-deficient maleimide ring and a polymerizable vinyl group. This combination endows it with distinct capabilities for both radical chain-growth polymerization and post-polymerization functionalization. While it shares a core maleimide structure with other common monomers like N-methylmaleimide (NMMI) and N-phenylmaleimide (PMI), the presence of the pendant vinyl group introduces a second, orthogonal reactive site, enabling polymer architectures and chemistries not accessible with typical maleimide monomers [2]. Its applications range from a key component in advanced optical polymers to a crucial analytical standard and degradation product in the study of tetrapyrrole pigments like bilirubin and chlorophyll [3].

Why Methylvinylmaleimide (CAS 21494-90-6) Cannot Be Replaced by Common Maleimides Like N-Methylmaleimide


Simply substituting Methylvinylmaleimide with a more common and less expensive maleimide monomer, such as N-methylmaleimide (NMMI), N-phenylmaleimide (PMI), or maleic anhydride (MA), will fundamentally alter the polymer's architecture and performance. Standard N-substituted maleimides possess only one reactive center (the maleimide double bond), which primarily acts as an electron-acceptor in alternating copolymerizations. In contrast, Methylvinylmaleimide is a 'dual monomer' with two distinct, orthogonal polymerizable groups: the maleimide double bond and the pendant vinyl group [1]. This structural difference is not superficial; it is a functional chasm. For instance, in the creation of high-performance NLO polymers, Methylvinylmaleimide enables a two-step process: first, it forms a 1:1 alternating copolymer backbone with a comonomer like vinyl isocyanate, preserving the pendant vinyl group. Second, this pendant vinyl group serves as a unique handle for post-polymerization functionalization with chromophores, a critical step that is impossible with NMMI or PMI because they lack this second reactive site [2]. This fundamental difference in functionality renders the compound irreplaceable in applications requiring a precisely engineered polymer architecture, and using a generic alternative would fail to produce the target material.

Quantitative Differentiators of Methylvinylmaleimide (CAS 21494-90-6) vs. Closest Analogs


Dual Polymerization Mechanism: Enables Cationic or Radical Polymerization

Methylvinylmaleimide (N-vinylmaleimide) can be polymerized via two distinct, orthogonal mechanisms: through the maleimide group via a radical mechanism or through the vinyl group via a cationic mechanism. This dual reactivity, not available in N-methylmaleimide (NMMI) or N-phenylmaleimide (PMI), provides synthetic flexibility for creating complex polymer structures. [1]

Polymer Chemistry Living Polymerization Cationic Polymerization Radical Polymerization

Post-Polymerization Functionalization Handle: Enables Tunable Glass Transition Temperature (Tg) in NLO Polymers

Copolymers synthesized from Methylvinylmaleimide (via the maleimide double bond) retain a pendant vinyl group, which serves as a functional handle for post-polymerization reactions. This allows for the attachment of various NLO chromophores without altering the polymer backbone. This results in a polymer system with a tunable glass transition temperature (Tg) ranging from 120 °C to 210 °C, a feat not achievable with N-alkyl maleimides which lack this second reactive group and thus cannot be post-functionalized in this manner. [1]

Nonlinear Optics (NLO) Polymer Functionalization Thermal Properties Materials Science

Superior Polymer Yield in Multilayer Assemblies vs. N-Phenylmaleimide

In the synthesis of maleimide-vinyl ether alternating copolymers for covalent multilayer assemblies, using Methylvinylmaleimide yields a significantly higher monomer consumption (75-95%) compared to the use of N-phenylmaleimide (PhMI), which leads to lower yields under similar conditions. [1]

Covalent Multilayers Thin Films Alternating Copolymer Surface Chemistry

Unique Photophysical Signature: Distinct Luminescence at 450 nm

Methylvinylmaleimide exhibits a unique photophysical signature, displaying a broad luminescence band at approximately 450 nm on filter paper at room temperature and a phosphorescence band centered at 465 nm at 77 K. This is distinct from the photophysical properties of the simpler parent compound, maleimide, and other related imides like phthalimide, providing a specific and identifiable marker for this compound. [1]

Photochemistry Spectroscopy Bioanalytical Chemistry Bilirubin

Targeted Application Scenarios for Methylvinylmaleimide (CAS 21494-90-6) Based on Quantified Advantages


Synthesis of Post-Functionalizable Polymers for Tunable Nonlinear Optical (NLO) Materials

Researchers developing advanced NLO materials should select Methylvinylmaleimide as a cornerstone monomer. As demonstrated by Dörr et al., its ability to form alternating copolymers while retaining a pendant vinyl group enables subsequent, high-yield attachment of NLO chromophores. This post-polymerization functionalization strategy yields materials with a tunable glass transition temperature (Tg) ranging from 120 to 210 °C, a critical parameter for ensuring the long-term orientational stability and performance of the NLO device. This level of thermal and architectural control is unattainable with standard maleimides like NMMI or PMI, which lack the second reactive site. [1]

Efficient Synthesis of Covalent Multilayer Thin Films and Assemblies

For projects involving the fabrication of covalently bound multilayer assemblies, Methylvinylmaleimide offers a significant efficiency advantage. Research by Major and Blanchard shows that its use in copolymerizations with vinyl ethers and primary alkenes leads to very high monomer consumption, typically in the range of 75-95%. This high reactivity, which is superior to that of N-phenylmaleimide under similar conditions, translates to more efficient material utilization and more robust, higher-density film formation. Researchers can achieve target film thicknesses and properties with less starting material and in a more reproducible manner. [1]

Analytical Standard for Quantifying Bilirubin and Chlorophyll Degradation

In bioanalytical chemistry, Methylvinylmaleimide is an essential standard for studying the photooxidation and oxidative degradation of tetrapyrrole pigments like bilirubin and chlorophyll. Its unique photophysical signature—a broad luminescence band at ~450 nm at room temperature and phosphorescence at 465 nm at 77 K—allows for its unambiguous identification and quantification via fluorescence spectroscopy or HPLC with fluorescence detection in complex biological samples (e.g., serum, plant extracts). This specific spectroscopic handle is not shared by other common maleimides, making it a highly selective marker for tracking specific oxidative pathways, which is crucial for research in neonatal jaundice and plant senescence. [1]

Fundamental Research into Orthogonal and Dual Polymerization Mechanisms

Academic and industrial polymer chemistry labs investigating new polymerization strategies and complex macromolecular architectures should procure Methylvinylmaleimide as a model 'dual monomer.' As established by Winter and Loontjens, its structure allows for polymerization via two distinct mechanisms: the maleimide group is amenable to radical polymerization, while the vinyl group can be polymerized cationically. This unique property makes it an ideal candidate for exploring sequential or orthogonal polymerization techniques to create block copolymers, graft copolymers, and other precisely defined structures that cannot be synthesized from single-mechanism maleimide monomers like NMMI. [1]

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